8-Bromoisoquinoline Hydrochloride is a chemical compound derived from isoquinoline, which is a bicyclic aromatic compound. It is characterized by the presence of a bromine atom at the 8-position of the isoquinoline structure. This compound is notable for its applications in medicinal chemistry and organic synthesis, particularly due to its biological activity and utility as an intermediate in the synthesis of various pharmaceuticals.
8-Bromoisoquinoline Hydrochloride can be synthesized from isoquinoline through bromination reactions. The primary methods involve the use of brominating agents, such as N-bromosuccinimide, often in the presence of strong acids like sulfuric acid. The synthesis typically results in high yields, making it a valuable compound for further chemical transformations.
8-Bromoisoquinoline Hydrochloride falls under the category of halogenated heterocycles. It is classified as an aromatic compound due to its stable ring structure, and it is also categorized as a brominated derivative of isoquinoline.
The synthesis of 8-Bromoisoquinoline typically involves brominating isoquinoline using various brominating agents. Two common methods are:
The molecular structure of 8-Bromoisoquinoline consists of a fused benzene and pyridine ring with a bromine substituent at the 8-position. The chemical formula for 8-bromoisoquinoline is , and its molecular weight is approximately 210.06 g/mol.
8-Bromoisoquinoline can participate in various chemical reactions, including:
The mechanism by which 8-bromoisoquinoline exerts its biological effects often involves interaction with specific biological targets, such as enzymes or receptors. Its structure allows it to act as a ligand, influencing various biochemical pathways.
Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over a century. The intrinsic bioactivity of the isoquinoline core—a bicyclic structure fusing a benzene ring to a pyridine ring—has positioned it as a versatile pharmacophore. Early applications leveraged the antimicrobial properties of simple derivatives, exemplified by halogenated compounds like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), historically used as an antiparasitic agent [2]. The 21st century witnessed a significant paradigm shift, with research focusing on the metal-chelating capabilities of isoquinoline derivatives, particularly those with hydroxyl or halogen substitutions at the 8-position. This property underpins their therapeutic potential in neurodegenerative disorders (e.g., Alzheimer's disease, where metal dyshomeostasis is implicated) and oncology (exploiting the differential metal requirements of cancer cells) [2]. The evolution underscores a transition from broad-spectrum antimicrobials towards targeted therapies modulating complex biochemical pathways, with halogenation, especially bromination, playing a crucial role in fine-tuning molecular properties and biological interactions [2] [7].
Table 1: Key Historical Milestones in Isoquinoline Derivative Development
Time Period | Key Compound Class | Primary Therapeutic Focus | Significance |
---|---|---|---|
Early-Mid 20th Century | Simple Halogenated Isoquinolines (e.g., Clioquinol) | Antimicrobial/Antiparasitic | Established foundational bioactivity of halogenated isoquinolines |
Late 20th Century | 8-Hydroxyquinolines (e.g., Nitroxoline) | Anticancer, Antibacterial | Elucidation of metal chelation as a key mechanism of action |
21st Century | Targeted 8-Substituted Derivatives (e.g., PBT2) | Neurodegenerative Diseases, Oncology | Rational design leveraging halogenation for improved target engagement and pharmacokinetics |
The introduction of halogen atoms, particularly bromine, into bioactive molecules is a cornerstone strategy in modern medicinal chemistry. Bromination significantly alters a compound's physicochemical profile, impacting lipophilicity, electronic distribution, metabolic stability, and ultimately, its interaction with biological targets. Bromine's substantial size and polarizability enhance van der Waals interactions within hydrophobic binding pockets of enzymes or receptors, often leading to improved binding affinity and selectivity compared to non-halogenated or smaller-halogen (e.g., fluorine) analogues [8]. Crucially, the bromine atom at the 8-position on the isoquinoline ring system acts as an ortho-directing group, facilitating further regioselective functionalization—such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck)—enabling the efficient construction of diverse libraries for structure-activity relationship (SAR) studies [7]. Bioactively, bromination enhances membrane permeability and can influence a molecule's ability to disrupt protein-protein interactions or enzyme function. For instance, brominated 8-hydroxyquinolines demonstrate markedly improved antiviral activity compared to their non-brominated precursors, attributed to increased cellular uptake and optimized interactions with viral proteins, as evidenced by studies against dengue virus and influenza H5N1 [1] . Furthermore, bromine can act as a bioisostere, potentially mimicking larger groups or influencing the molecule's conformation for optimal target engagement.
Table 2: Impact of Halogenation (Bromine) on Key Properties of Isoquinoline Derivatives
Property | Effect of Bromine Introduction | Biological Consequence | Example from Literature |
---|---|---|---|
Lipophilicity (Log P) | Increases | Enhanced membrane permeability, improved tissue distribution | Brominated 8-HQ derivatives show superior cellular uptake vs. non-brominated analogues [1] |
Electronic Effects | -I effect (Electron-withdrawing) | Alters pKa of neighboring groups, influences metal chelation affinity, modulates binding interactions | Electron-withdrawing halogens enhance antiviral activity in 8-HQ carboxanilides |
Steric Bulk | Significant increase | Improved shape complementarity in hydrophobic binding pockets, potentially higher target affinity | 8-Bromo substitution directs regioselective synthesis for complex derivatives [7] |
Metabolic Stability | Can decrease susceptibility to oxidative metabolism (C-Br bond) | Potentially longer half-life | Brominated derivatives often show improved metabolic stability profiles in vitro |
Synthetic Versatility | Acts as a handle for cross-coupling | Enables rapid diversification for SAR exploration | Suzuki coupling of 8-bromoisoquinoline to generate biaryl derivatives [7] |
8-Bromoisoquinoline hydrochloride (Chemical Formula: C₉H₇BrClN; CAS RN: 1307316-93-3) has emerged as a pivotal synthetic intermediate and a structurally characterized lead compound in its own right. Its significance stems from the synergistic combination of the isoquinoline scaffold's inherent bioactivity and the strategic placement of a bromine atom at the 8-position. Conversion to the hydrochloride salt offers critical advantages for research and development: it significantly enhances water solubility compared to the free base (8-Bromoisoquinoline, CAS RN: 63927-22-0), facilitating handling in biological assays and formulation studies, and improves crystallinity and stability for storage [5]. The hydrochloride salt form is readily characterized by standard analytical techniques (NMR, HPLC, X-ray crystallography), ensuring purity and reproducibility in research settings.
Beyond its role as a synthetic building block for complex molecules (e.g., via palladium-catalyzed couplings), 8-bromoisoquinoline hydrochloride exhibits direct pharmacological relevance. Derivatives of 8-bromoisoquinoline show promise in diverse areas, including:
Its physicochemical properties—including a predicted pKa of ~4.63 (indicating protonation of the isoquinoline nitrogen under physiological conditions) and a molecular weight of 244.52 g/mol—make it suitable for drug discovery campaigns. The documented synthesis, primarily through direct bromination of isoquinoline using reagents like N-bromosuccinimide (NBS), often under acidic conditions or Lewis acid catalysis, is well-established and scalable [7]. This combination of synthetic accessibility, derivatization potential, intrinsic bioactivity, and favorable salt properties solidifies 8-bromoisoquinoline hydrochloride as a significant compound in contemporary chemical and pharmacological research.
Table 3: Key Physicochemical Properties of 8-Bromoisoquinoline and Its Hydrochloride Salt
Property | 8-Bromoisoquinoline (Free Base) | 8-Bromoisoquinoline Hydrochloride | Significance |
---|---|---|---|
CAS RN | 63927-22-0 | 1307316-93-3 | Unique identifiers |
Molecular Formula | C₉H₆BrN | C₉H₇BrClN | Confirms salt formation (addition of HCl) |
Molecular Weight | 208.05 g/mol | 244.52 g/mol | Confirms salt formation |
Form/Appearance | Light orange to yellow to green powder/crystal | Solid (typically powder or crystals) | Physical state for handling |
Solubility | Soluble in DMF, DMSO, Ethanol (~30 mg/ml); Low solubility in water | Significantly enhanced water solubility compared to free base | Hydrochloride salt enables use in aqueous biological buffers |
Melting Point | 80.5 °C | Not explicitly stated (typically higher than free base) | Indicator of purity and crystallinity |
pKa (Predicted) | ~4.63 | N/A (Salt of conjugate acid) | Free base is weakly basic; protonated in salt form and likely at physiological pH |
Primary Application | Synthetic intermediate, reagent | Synthetic intermediate, biological testing, potential drug precursor | Salt form preferred for biological studies due to solubility |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8